molecular formula C9H9ClN2 B7760810 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine

カタログ番号: B7760810
分子量: 180.63 g/mol
InChIキー: PLRNFKAZHXWINP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a chloromethyl group at the 2-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring system. It is known for its applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .

化学反応の分析

Types of Reactions

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Synthesis and Characterization

The synthesis of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine typically involves the chloromethylation of imidazo[1,2-a]pyridine derivatives. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. For example, the NMR data indicates distinct chemical shifts corresponding to the chloromethyl and methyl groups, which are crucial for its identification and further applications .

Antimicrobial Properties

Research has shown that imidazo[1,2-a]pyridine derivatives exhibit promising antibacterial activity. A study synthesized a series of imidazo[1,2-α]pyrimidine derivatives, which included compounds similar to this compound. These compounds demonstrated potent antimicrobial effects against various gram-positive and gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antitubercular Activity

Recent investigations have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anti-tuberculosis agents. A specific study found that modifications to the imidazo[1,2-a]pyridine structure could enhance activity against Mycobacterium tuberculosis. Compounds similar to this compound were tested for their Minimum Inhibitory Concentration (MIC), revealing significant anti-TB properties .

CNS Activity

Imidazo[1,2-a]pyridines have been explored for their effects on the central nervous system (CNS). They have been implicated in modulating GABA receptors, which are crucial for neurotransmission and can influence conditions such as anxiety and depression . The ability of these compounds to act as positive modulators at GABA_A receptors suggests their potential therapeutic applications in treating psychiatric disorders.

Pharmacological Insights

The pharmacological profile of this compound indicates its utility in developing new therapeutic agents. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity. For instance, variations in substituents on the imidazo ring have been shown to affect biological activity significantly .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antimicrobial properties. Among them, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli strains. The results indicated a correlation between structural modifications and enhanced antimicrobial efficacy .

Case Study 2: Anti-TB Screening

In another study focused on tuberculosis treatment, compounds derived from imidazo[1,2-a]pyridine were screened against drug-resistant strains of Mycobacterium tuberculosis. The findings suggested that certain derivatives could serve as lead compounds for developing new anti-TB medications due to their low MIC values .

作用機序

The mechanism of action of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The compound’s molecular targets and pathways include DNA alkylation, protein modification, and interference with cellular signaling pathways .

類似化合物との比較

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

生物活性

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities, particularly against kinetoplastid diseases such as leishmaniasis and trypanosomiasis. This article reviews the biological activity of this compound based on structure-activity relationship (SAR) studies, pharmacokinetic properties, and in vitro evaluations.

Structure-Activity Relationship (SAR) Studies

Recent studies have highlighted the significance of various substituents on the imidazo[1,2-a]pyridine ring. The positions 2, 6, and 8 are particularly crucial for modulating biological activity. For instance, a SAR study synthesized derivatives that were tested against Leishmania spp. and Trypanosoma brucei brucei, revealing that modifications at these positions could enhance antikinetoplastid activity while maintaining low cytotoxicity in human cell lines.

Key Findings from SAR Studies

  • Compound Variants : A total of 26 derivatives were synthesized, with varying substituents at positions 2 and 6.
  • Activity Metrics : The best-performing compounds showed effective concentrations (EC50) as low as 17 nM against T. b. brucei, indicating potent antitrypanosomal activity.
  • Selectivity Index (SI) : Compounds exhibited high selectivity indices (e.g., SI = 2650), suggesting a favorable therapeutic window compared to existing treatments .

In Vitro Pharmacokinetic Properties

The pharmacokinetic profile of this compound derivatives has been evaluated through various assays:

CompoundT½ (min)Aqueous SolubilityGastrointestinal PermeabilityCytotoxicity (CC50 HepG2)
8>40ImprovedHigh>100 µM
24>15LimitedModerate>15.6 µM
25>40ModerateHigh51.4 ± 8.3 µM

These results indicate that modifications can significantly enhance solubility and stability while reducing toxicity, making these compounds promising candidates for further development in treating kinetoplastid infections .

Case Studies

Several case studies have been documented regarding the efficacy of these compounds in vivo:

  • Leishmaniasis Treatment : In a mouse model, compounds derived from the imidazo[1,2-a]pyridine series demonstrated significant reductions in parasite load when administered orally at doses of 100 mg/kg.
  • Genotoxicity Assessment : Both micronucleus and comet assays confirmed that selected derivatives did not exhibit genotoxic effects in vitro, which is critical for their safety profile in potential therapeutic applications .

特性

IUPAC Name

2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-7-2-3-9-11-8(4-10)6-12(9)5-7/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRNFKAZHXWINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-picoline (Aldrich; 5.028 g), 1,3-dichloroacetone (Aldrich; 5.893 g), and 1,2-dimethoxyethane (Aldrich; 43 mL) is stirred for 1 h at 55° C., at which time ethanol (47 mL) is added and the mixture is stirred for 2.75 h at reflux. The mixture is then concentrated under reduced pressure and partitioned between dichloromethane and saturated aq. sodium bicarbonate. The combined organic layers are washed with brine, dried with MgSO4, and concentrated under reduced pressure. The residue is chromatographed on silica gel using methanol/dichloromethane (1/99) and the appropriate fractions are combined and concentrated to give, after crystallization from ethyl acetate, 0.411 g of 2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine. Methanol is added to the filtrate, which is then concentrated to a reduced volume. The addition of hexane gives an additional 1.50 g of 2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine in two crops; mp 88-89.25° C.; ms m/z 180; IR (mineral oil) 796, 705, 699, 1343, 1510 cm-1 ; 1H NMR (CDCl3) δ 2.32, 4.76, 7.03, 7.47, 7.53, 7.86.
Quantity
5.028 g
Type
reactant
Reaction Step One
Quantity
5.893 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine
Reactant of Route 2
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine
Reactant of Route 4
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine
Reactant of Route 6
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。